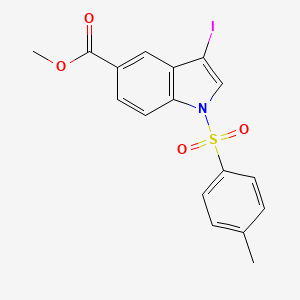

methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC13712319

Molecular Formula: C17H14INO4S

Molecular Weight: 455.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14INO4S |

|---|---|

| Molecular Weight | 455.3 g/mol |

| IUPAC Name | methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-5-carboxylate |

| Standard InChI | InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3 |

| Standard InChI Key | QAFRUMVLOINLHN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Figure 1) consists of an indole core substituted at three positions:

-

N1: Protected by a tosyl (p-toluenesulfonyl) group, enhancing stability and directing subsequent reactions .

-

C3: Occupied by an iodine atom, introduced via electrophilic substitution or transition-metal-catalyzed iodination .

-

C5: Functionalized with a methyl ester group, which influences electronic properties and solubility .

Table 1: Key Molecular Descriptors

The iodine atom at C3 contributes significant steric bulk and polarizability, while the tosyl group at N1 prevents unwanted side reactions during synthetic transformations .

Synthetic Methodologies

Regioselective Iodination Strategies

| Condition | Yield (%) | Selectivity (C3:C5) | Reference |

|---|---|---|---|

| NIS, FeCl₃, CH₂Cl₂, 0°C | 78 | 9:1 | |

| I₂, HNO₃, AcOH, reflux | 45 | 3:1 |

Radical scavengers such as TEMPO suppress undesired side reactions, confirming a radical pathway in certain conditions .

Esterification and Functionalization

The methyl ester at C5 is typically introduced via Fischer esterification of the corresponding carboxylic acid or through alkylation with methyl iodide under basic conditions . Post-synthetic modifications, such as Suzuki-Miyaura couplings at C3, are feasible due to the iodine atom’s leaving-group potential .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

-

Melting Point: Decomposes above 250°C without a distinct melting point .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (LogP ≈ 4.7) .

-

Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert atmospheres .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound’s structure aligns with scaffolds found in kinase inhibitors and antiviral agents. For example:

-

Anticancer Agents: The iodine atom facilitates radio-labeling for imaging studies, while the ester group allows prodrug strategies .

-

Antibacterial Compounds: Analogous indole derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

Materials Science

Its electron-deficient aromatic system makes it a candidate for organic semiconductors or ligands in transition-metal complexes .

| Parameter | Guideline |

|---|---|

| Personal Protective Gear | Gloves, goggles, lab coat |

| Ventilation | Fume hood required |

| Storage | -20°C, under argon |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume